molecular formula C10H5FN4O B8391829 6-Fluoro-isoquinoline-3-carbonyl azide

6-Fluoro-isoquinoline-3-carbonyl azide

Cat. No. B8391829
M. Wt: 216.17 g/mol
InChI Key: UGAKDDOYQSBOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-isoquinoline-3-carbonyl azide is a useful research compound. Its molecular formula is C10H5FN4O and its molecular weight is 216.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-isoquinoline-3-carbonyl azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-isoquinoline-3-carbonyl azide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Fluoro-isoquinoline-3-carbonyl azide

Molecular Formula

C10H5FN4O

Molecular Weight

216.17 g/mol

IUPAC Name

6-fluoroisoquinoline-3-carbonyl azide

InChI

InChI=1S/C10H5FN4O/c11-8-2-1-6-5-13-9(4-7(6)3-8)10(16)14-15-12/h1-5H

InChI Key

UGAKDDOYQSBOJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-fluoro-isoquinoline-3-carboxylic acid hydrazide in HCl (1 N, 50 mL) and water (1 L) was added a solution of NaNO2 (11.4 g, 170 mmol, 1.5 eq) in water (100 mL) dropwise at 0-5° C. The mixture was stirred at 0-5° C. for 1 h. Another solution of NaNO2 (5.7 g, 85 mmol, 0.5 equiv.) in water (30 mL) was added and the reaction was stirred at 0-5° C. for 3 h until LC-MS indicated the completion of the reaction. The precipitate was filtered, washed with cold water, and dried under high vacuum to give 6-fluoro-isoquinoline-3-carbonyl azide as a light yellow solid (21.3 g, 89%). LRMS (M+H+) m/z 217.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.